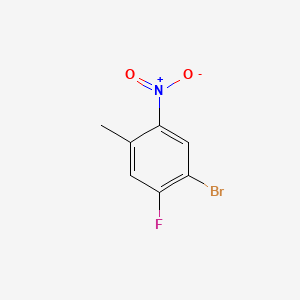
4-Bromo-5-fluoro-2-nitrotoluene
Cat. No. B1273068
Key on ui cas rn:
224185-19-7
M. Wt: 234.02 g/mol
InChI Key: MTTNTJRJOFVWSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08735414B2
Procedure details


A 2 L dry round bottom flask was charged with 1-bromo-2-fluoro-4-methyl-5-nitrobenzene (24.5 g, 0.1 mol, 97%), DMF-DIPA (39 g, 0.22 mol), Et3N (16 mL, 0.11 mol) and dry DMF (100 mL). The mixture was stirred at 130° C. for 2 h. After removal of the volatiles the residue was dissolved in a mixture of toluene (650 mL) and acetic acid (390 mL) followed by addition of iron powder (55 g) and silica gel (50 g). The dark red mixture was heated to 100° C. with vigorous stirring. The dark color disappeared after refluxing for 20 min indicating completion of reaction. The mixture was then cooled to 25° C., diluted with EtOAc and filtered. The cake was washed thoroughly with EtOAc. The combined filtrates were washed with sat. aq. Na2S2O5, sat. aq. NaHCO3, and brine, dried over Na2SO4 and concentrated. The residue was purified on a silica gel column eluting with 5/1 hexanes/CH2Cl2 to provide 6-bromo-5-fluoro-1H-indole as a white crystalline solid (16.2 g, 76%).

[Compound]
Name
DMF-DIPA
Quantity
39 g
Type
reactant
Reaction Step One




Yield
76%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[C:5]([CH3:11])=[CH:4][C:3]=1[F:12].[CH3:13]CN(CC)CC.CN(C=O)C>CCOC(C)=O>[Br:1][C:2]1[CH:7]=[C:6]2[C:5]([CH:11]=[CH:13][NH:8]2)=[CH:4][C:3]=1[F:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C(=C1)[N+](=O)[O-])C)F
|
[Compound]
|
Name
|
DMF-DIPA
|
|
Quantity
|
39 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
16 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
130 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 130° C. for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 2 L dry round bottom flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removal of the volatiles the residue
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved in a mixture of toluene (650 mL) and acetic acid (390 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by addition of iron powder (55 g) and silica gel (50 g)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The dark red mixture was heated to 100° C. with vigorous stirring
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
after refluxing for 20 min
|
|
Duration
|
20 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
completion of reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled to 25° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The cake was washed thoroughly with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined filtrates were washed with sat. aq. Na2S2O5, sat. aq. NaHCO3, and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified on a silica gel column
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 5/1 hexanes/CH2Cl2
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=C2C=CNC2=C1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16.2 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
